molecular formula C10H10ClFO B1508597 3-Chloro-1-(3-fluorophenyl)butan-2-one CAS No. 29412-77-9

3-Chloro-1-(3-fluorophenyl)butan-2-one

Cat. No.: B1508597
CAS No.: 29412-77-9
M. Wt: 200.64 g/mol
InChI Key: VEFABHUBWUDJPR-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-fluorophenyl)butan-2-one is a chlorinated ketone featuring a 3-fluorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in Friedel-Crafts acylations and the preparation of bioactive molecules. Its structure combines electron-withdrawing groups (chlorine and fluorine) that influence reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

29412-77-9

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

3-chloro-1-(3-fluorophenyl)butan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(11)10(13)6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3

InChI Key

VEFABHUBWUDJPR-UHFFFAOYSA-N

SMILES

CC(C(=O)CC1=CC(=CC=C1)F)Cl

Canonical SMILES

CC(C(=O)CC1=CC(=CC=C1)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (Cl, F) enhance electrophilicity of the ketone, facilitating nucleophilic attacks. Thiophene introduces sulfur-based resonance, altering electronic properties .
  • Fluorination : The pentafluorinated analogue () demonstrates increased hydrophobicity and metabolic stability, making it suitable for high-performance materials .
2.2. Bioactive Analogues in Medicinal Chemistry
Compound Name Key Structural Features Biological Activity Mechanism/Application
3-Chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidine-2-one () Azetidinone core; tetrazoloquinoline moiety Anti-inflammatory, analgesic Inhibits COX-2; carrageenan-induced paw edema model
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine () Quinoline ring; alkoxy and aniline groups Antiproliferative (IC50 < 10 μM) Induces autophagy in cancer cells
This compound Chloro-fluorophenyl ketone Potential intermediate Unconfirmed bioactivity; used in drug discovery pipelines

Key Observations :

  • Heterocyclic Moieties: Quinoline and tetrazoloquinoline derivatives () show enhanced binding to biological targets due to extended aromatic systems, unlike the simpler aryl ketone structure of the target compound .
  • Substituent Positioning : The 3-fluorophenyl group in the target compound may offer distinct pharmacokinetic profiles compared to 4-methoxyphenyl or 3-nitrophenyl analogues, which exhibit higher anti-inflammatory or antiproliferative activities .

Key Observations :

  • Indole Derivatives : The indole-based analogue () demonstrates utility in materials science due to its conjugated π-system, enabling applications in optoelectronics .
  • Chlorinated Analogues : Dichlorophenyl derivatives () are prioritized in agrochemical synthesis for their stability and reactivity .

Data Table: Key Physicochemical and Functional Comparisons

Property/Feature This compound 3-Chloro-1-(thiophen-2-yl)propan-1-one 3,3,4,4,4-Pentafluoro Analogue
Electron-Withdrawing Groups Cl, F Cl, S (thiophene) Cl, 5F
Boiling Point Moderate (est.) Lower (shorter chain) Higher (fluorine content)
Bioactivity Intermediate Chiral alcohol precursor Material stability
Synthetic Accessibility Moderate High Low (custom synthesis)

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